molecular formula C13H11ClFNO B5399020 (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine

(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine

Cat. No. B5399020
M. Wt: 251.68 g/mol
InChI Key: ICYWATGSAADXAU-HNQUOIGGSA-N
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Description

(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine, also known as CPFA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPFA has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in disease progression. For example, (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation is that the exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine can be achieved through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid and subsequent reduction of the resulting imine intermediate. The final product is obtained as a white solid with a melting point of 127-128°C.

Scientific Research Applications

(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for the treatment of various diseases. One study found that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine exhibited potent antitumor activity in vitro against a range of cancer cell lines, including lung, colon, and breast cancer cells. Another study showed that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine had anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

3-chloro-4-fluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-12-9-10(5-6-13(12)15)16-7-1-3-11-4-2-8-17-11/h1-6,8-9,16H,7H2/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYWATGSAADXAU-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.